molecular formula C9H17NO B1382439 3,3-Dimethyl-2-(oxolan-2-yl)azetidine CAS No. 1803607-84-2

3,3-Dimethyl-2-(oxolan-2-yl)azetidine

Cat. No.: B1382439
CAS No.: 1803607-84-2
M. Wt: 155.24 g/mol
InChI Key: IWMVINFJTHUWCN-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-(oxolan-2-yl)azetidine (CAS 1803607-84-2) is a high-value, saturated four-membered nitrogen-containing heterocyclic compound of interest in medicinal chemistry and drug discovery . With a molecular formula of C9H17NO and a molecular weight of 155.24 g/mol , this compound features a unique structure combining a 3,3-dimethylazetidine ring with a tetrahydrofuran (oxolane) moiety . This specific architecture makes it a promising chiral building block or intermediate for the synthesis of more complex bioactive molecules . Azetidines, as a class of compounds, are rigid structures that are increasingly investigated for their potential to improve ligand selectivity and pharmacokinetic properties in drug candidates . Research into similar azetidine derivatives has shown their relevance in the development of treatments for metabolic and inflammatory diseases, highlighting the potential of this chemical scaffold in pharmaceutical development . Supplied as a research-grade material, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access detailed structural and analytical data, including SMILES (CC1(C)CNC1C1CCCO1 ) and InChIKey (IWMVINFJTHUWCN-UHFFFAOYSA-N ), to facilitate their experimental work and compound characterization .

Properties

IUPAC Name

3,3-dimethyl-2-(oxolan-2-yl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(2)6-10-8(9)7-4-3-5-11-7/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMVINFJTHUWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1C2CCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Formation of a Schiff base from a suitable amino precursor, such as a primary amine bearing the oxolanyl substituent.
  • Cyclization occurs via treatment with chloroacetyl chloride in the presence of a base like triethylamine, leading to the formation of the azetidinone ring.
  • Subsequent reduction or substitution steps convert the azetidinone to the azetidine derivative.

Key Data:

Step Reagents Conditions Yield Reference
Schiff base formation Amine + aldehyde Reflux -
Cyclization Chloroacetyl chloride + triethylamine Room temp Moderate

Notes:

  • This method is versatile and allows for the introduction of various substituents on the nitrogen and ring carbons.
  • The approach is suitable for synthesizing derivatives like 3,3-dimethyl-2-(oxolan-2-yl)azetidine by choosing appropriate precursors.

Nucleophilic Ring Closure from β-Amino Alcohols

Another prominent method involves starting from β-amino alcohols, which undergo intramolecular cyclization to form the azetidine ring.

Procedure:

  • Synthesis of a β-amino alcohol bearing the oxolanyl group.
  • Activation of the alcohol (e.g., tosylation) followed by nucleophilic attack by the amino group.
  • Cyclization under basic or thermal conditions yields the azetidine ring.

Data:

Step Reagents Conditions Yield Reference
Tosylation TsCl + Et3N 0°C to room temp High
Cyclization Base or heat Reflux Moderate to high

Notes:

  • This route benefits from the availability of β-amino alcohols and allows for regioselective ring formation.
  • The oxolanyl substituent is introduced either before or after cyclization, depending on the synthetic route.

[2+2] Cycloaddition Strategies

A more advanced approach incorporates [2+2] cycloaddition reactions, particularly involving imines and alkenes or alkynes, to construct the azetidine ring with specific substituents.

Procedure:

  • Generation of an imine intermediate from an aldehyde and amine.
  • Cycloaddition with an alkene or alkyne under photochemical or thermal conditions.
  • Follow-up modifications introduce the oxolanyl group at the appropriate position.

Data:

Step Reagents Conditions Yield Reference
Cycloaddition Imine + alkene/alkyne UV or heat Variable

Notes:

  • This method allows for the synthesis of diverse derivatives, including 3,3-dimethyl substitutions.
  • The approach is more complex but offers high regio- and stereoselectivity.

Multi-step Synthesis via Intermediate Azetidinones

A prevalent route involves synthesizing an intermediate azetidinone (β-lactam) followed by reduction or substitution to obtain the azetidine.

Procedure:

  • Formation of an azetidinone ring via cyclization of amino acids or their derivatives.
  • Functionalization of the azetidinone with the oxolanyl group through nucleophilic substitution or reduction.
  • Final reduction or rearrangement yields the target compound.

Data:

Step Reagents Conditions Yield Reference
Azetidinone formation β-Amino acid derivatives Cyclization conditions Good
Functionalization Nucleophiles (e.g., oxolanyl derivatives) Reflux or room temp Variable

Notes:

  • This approach benefits from well-established β-lactam synthesis techniques and allows for precise modification at the ring.

Summary of Preparation Strategies

Method Advantages Limitations Typical Yield Range
Cyclization of Schiff bases Versatile, allows substitution diversity Requires precursor synthesis 50-80%
Nucleophilic ring closure Good regioselectivity, straightforward Limited to suitable β-amino alcohols 60-85%
[2+2] Cycloaddition High stereocontrol, diverse derivatives Complex setup, requires photochemical or thermal activation 50-75%
Multi-step via azetidinones Well-established, scalable Longer synthesis route 55-80%

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-2-(oxolan-2-yl)azetidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Biological Activity : Preliminary studies suggest that 3,3-Dimethyl-2-(oxolan-2-yl)azetidine may interact with specific molecular targets, such as enzymes and receptors, which could influence various biochemical pathways. Its structural characteristics allow it to fit into specific binding sites, potentially leading to significant biological effects.

Therapeutic Potential : The compound's ability to modulate biological activity makes it a candidate for further research in drug development. Understanding its interactions with biological targets is essential for elucidating its therapeutic applications.

Material Science

Polymer Chemistry : The unique structure of this compound allows it to be utilized in the synthesis of novel polymeric materials. Its incorporation into polymer matrices can enhance material properties such as flexibility, strength, and thermal stability.

Biocompatibility : Research indicates potential applications in biocompatible materials for medical implants or drug delivery systems. The compound's compatibility with biological tissues makes it suitable for developing materials that interact safely with living organisms .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves the reaction of azetidine derivatives with oxolane derivatives through methods such as aza-Michael addition. Optimizing reaction conditions, including temperature and solvent choice, can enhance yield and purity .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences between this compound and other related compounds:

Compound NameStructure TypeUnique Features
AzetidineFour-membered nitrogen ringSimpler structure without oxolane component
OxetaneFour-membered oxygen ringLacks nitrogen functionality
AziridineThree-membered nitrogen ringSmaller size; limited reactivity compared to azetidines
1-Azabicyclo[3.3.0]octaneBicyclic nitrogen compoundMore complex structure; different physical properties

The uniqueness of this compound lies in its combination of both azetidine and oxolane rings, providing distinct chemical and physical properties that make it valuable for specific applications that other similar compounds may not fulfill.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-2-(oxolan-2-yl)azetidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3,3-Dimethyl-2-(oxolan-2-yl)azetidine and related azetidine derivatives:

Compound Structure Key Features Synthesis Biological Activity References
This compound Azetidine with 3,3-dimethyl and 2-oxolane substituents High steric hindrance; potential for altered pharmacokinetics Likely involves alkylation of azetidine precursors (extrapolated from analogs) Not reported; inferred antimicrobial potential
3-(Oxolan-2-yl)azetidine hydrochloride Azetidine with oxolane at 3-position; no dimethyl groups Lower steric hindrance; hydrophilic due to HCl salt Gold-catalyzed cyclization or alkylation Antibacterial (implied by structural analogs)
N-Cbz 3-PMP-azetidine-3-ol Azetidine with Cbz-protected amine and 3-hydroxyl group Ether derivatives synthesized via Brønsted acid catalysis Alkylation of azetidinol with alcohols (52–79% yields) Not reported; used as synthetic intermediates
Azetidin-3-ones Azetidine with carbonyl group at 3-position Structural isomer of β-lactams; not found in nature Gold-catalyzed intermolecular oxidation Versatile substrates for functionalization
Schiff base-derived azetidines Azetidine fused with 1,8-naphthyridine and substituted with halogens or S/Se Electrophilic substituents (Cl, Br, Se) enhance reactivity Vilsmeier-Haack cyclization followed by Schiff base formation Antibacterial activity against gram-negative bacteria

Key Comparative Insights :

Structural Complexity: The dimethyl and oxolane substituents in the target compound introduce steric and electronic effects absent in simpler azetidines like 3-(oxolan-2-yl)azetidine hydrochloride. This may reduce ring-opening reactivity and enhance metabolic stability .

Synthetic Accessibility :

  • The synthesis of this compound likely requires regioselective alkylation or cyclization strategies, similar to methods used for N-Cbz 3-PMP-azetidine-3-ol (e.g., Brønsted acid catalysis) .
  • In contrast, Schiff base-derived azetidines are synthesized via multi-step sequences involving cyclization and nucleophilic substitution, emphasizing the role of electrophilic groups in directing reactivity .

The dimethyl groups may enhance lipophilicity, improving membrane penetration compared to polar analogs like 3-(oxolan-2-yl)azetidine hydrochloride. Halogenated azetidines (e.g., 2-chloro-1,8-naphthyridine derivatives) exhibit antibacterial activity, suggesting that substituent electronegativity plays a critical role in target engagement .

Biological Activity

3,3-Dimethyl-2-(oxolan-2-yl)azetidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological interactions, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C9H17NOC_9H_{17}NO. Its structure includes a dimethyl group attached to an azetidine ring and an oxolane moiety, contributing to its unique chemical properties. The compound can be represented by the following SMILES notation: CC1(CNC1C2CCCO2)C .

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. It is hypothesized that the compound may influence enzyme activity or receptor interactions, although specific targets remain to be fully elucidated. Preliminary studies suggest potential effects on signaling pathways related to cell proliferation and apoptosis.

Anticancer Potential

Emerging studies suggest that azetidine derivatives can exhibit anticancer activity. For instance, compounds with similar structural frameworks have been reported to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation . Future investigations are needed to determine whether this compound shares these properties.

In Vitro Studies

In vitro assays are crucial for evaluating the biological activity of new compounds. Although specific data for this compound is sparse, related compounds have been tested for their effects on various cell lines. For example, a study demonstrated that azetidine derivatives could inhibit tumor growth in cultured cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological efficacy of compounds. Research has shown that modifications in the azetidine ring and substituents can significantly alter biological activity. For instance, increasing lipophilicity or introducing electron-withdrawing groups may enhance receptor binding affinity .

Data Tables

Property Value
Molecular FormulaC9H17NO
Predicted Collision Cross Section (Ų)133.8 (M+H)
Predicted m/z156.13829
InChI KeyIWMVINFJTHUWCN-UHFFFAOYSA-N

Q & A

Q. What are the key challenges in synthesizing 3,3-Dimethyl-2-(oxolan-2-yl)azetidine, and how can reaction conditions be optimized?

The synthesis of azetidine derivatives often faces challenges such as ring strain and steric hindrance from substituents like oxolane. Strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) can enhance reaction rates by stabilizing intermediates .
  • Catalysts : Transition-metal catalysts (e.g., Pd) or chiral phosphoric acids (CPAs) can improve regioselectivity and enantiopurity .
  • Temperature control : Low temperatures (−78°C to 0°C) mitigate side reactions during cyclization steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR : 1H^1H- and 13C^{13}C-NMR to resolve stereochemistry and confirm oxolane substitution patterns. For example, coupling constants (JJ) in the azetidine ring indicate conformational rigidity .
  • IR Spectroscopy : Peaks near 1650–1750 cm1^{-1} for carbonyl groups in oxolane .
  • Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]+^+) to verify molecular formula .

Q. How can X-ray crystallography resolve structural ambiguities in azetidine derivatives?

  • Use SHELX software for small-molecule refinement. Challenges include poor crystal quality due to low melting points; slow evaporation from ether/hexane mixtures improves crystal growth .
  • Key parameters: RR-factor (<5%) and thermal displacement ellipsoids to validate bond lengths/angles .

Advanced Research Questions

Q. What computational approaches elucidate enantioselectivity in azetidine desymmetrization reactions?

  • Density Functional Theory (DFT) : Compare activation free energies of tautomeric intermediates (e.g., thiol vs. thione) to identify selectivity drivers .
  • Molecular Dynamics (MD) : Simulate transition states in chiral phosphoric acid (CPA)-catalyzed reactions to optimize catalyst design (e.g., adamantyl substituents enhance steric control) .

Q. How can this compound be tailored for blood-brain barrier (BBB) permeability in CNS drug development?

  • Structural analogs : Replace oxolane with bioisosteres (e.g., tetrahydrofuran) to balance lipophilicity (logP 1–3) and hydrogen-bonding capacity (TPSA < 90 Ų) .
  • In vitro assays : Use PAMPA-BBB to predict permeability, validated against known BBB-penetrant azetidine derivatives .

Q. What mechanistic insights explain the stability of azetidine derivatives under physiological conditions?

  • Kinetic studies : Monitor degradation rates via HPLC under varying pH (e.g., accelerated hydrolysis at pH < 4).
  • Isotopic labeling : 18O^{18}O-tracking reveals nucleophilic attack on the azetidine ring as a primary degradation pathway .

Q. How do reaction conditions influence the tautomeric equilibria of azetidine intermediates?

  • Solvent polarity : Polar solvents stabilize thione tautomers, while nonpolar media favor thiol forms .
  • Temperature : Elevated temperatures (>50°C) shift equilibria toward more stable tautomers, confirmed by variable-temperature NMR .

Methodological and Analytical Questions

Q. What pharmacokinetic parameters should be prioritized when evaluating azetidine-based drug candidates?

  • Solubility : Use shake-flask method with PBS (pH 7.4) or simulated gastric fluid (pH 1.2) to assess bioaccessibility .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life (t1/2t_{1/2}) and intrinsic clearance .

Q. How can stability studies under thermal and oxidative stress guide storage protocols?

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (>150°C indicates thermal stability).
  • Forced oxidation : Expose to H2 _2O2_2 (3%) and monitor degradation via LC-MS; recommend storage at −20°C under argon .

Q. What strategies enable bioconjugation of azetidine derivatives for molecular probes?

  • Click chemistry : Introduce azide/alkyne handles (e.g., 4-azidofurazan-3-amine) for Cu-free strain-promoted cycloaddition .
  • Maleimide coupling : Thiol-reactive groups (e.g., Biotin-maleimide) for site-specific labeling of cysteine residues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-2-(oxolan-2-yl)azetidine
Reactant of Route 2
3,3-Dimethyl-2-(oxolan-2-yl)azetidine

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